molecular formula C7H12O3S B3053685 4-Oxo-3-sulfanylpentyl acetate CAS No. 55289-66-2

4-Oxo-3-sulfanylpentyl acetate

Cat. No.: B3053685
CAS No.: 55289-66-2
M. Wt: 176.24 g/mol
InChI Key: ICAPGZSMBJBEGH-UHFFFAOYSA-N
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Description

4-Oxo-3-sulfanylpentyl acetate is a chemical compound with the molecular formula C7H12O3S. It is known for its unique structure, which includes a ketone group (4-oxo), a thiol group (3-sulfanyl), and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-sulfanylpentyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pentanal and thiol-containing compounds.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic addition reaction.

    Oxidation: The intermediate is then oxidized to introduce the ketone group.

    Acetylation: Finally, the compound undergoes acetylation to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-sulfanylpentyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Oxo-3-sulfanylpentyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-3-sulfanylpentyl acetate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The ketone and acetate groups may also play roles in its biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3-sulfanylpentyl acetate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-oxo-3-sulfanylpentyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-5(8)7(11)3-4-10-6(2)9/h7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAPGZSMBJBEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCOC(=O)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504821
Record name 4-Oxo-3-sulfanylpentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-66-2
Record name 4-Oxo-3-sulfanylpentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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